molecular formula C20H26N2O4 B602113 Formoterol Impurity E (Mixture of Diastereomers) CAS No. 1616967-26-0

Formoterol Impurity E (Mixture of Diastereomers)

Cat. No.: B602113
CAS No.: 1616967-26-0
M. Wt: 358.4 g/mol
InChI Key: KMTQWBVDHUNFES-UHFFFAOYSA-N
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Description

Overview of Formoterol and Its Impurity Profile

Formoterol, a long-acting β2-adrenergic receptor agonist, is widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Its synthesis and formulation involve complex chemical pathways, which can generate impurities that affect drug efficacy, stability, and safety. The impurity profile of formoterol includes structurally related compounds such as desmethyl formoterol, formoterol dimer, and diastereomeric variants like Impurity E.

Key Impurities in Formoterol

Impurity Name CAS Number Structural Features Regulatory Limits (EP/USP)
Impurity E (3-Methyl) 1616967-26-0 Diastereomeric mixture; formamide derivative 0.5% (EP), 0.1% (USP)
Impurity A 150513-24-9 Amino-4-hydroxyphenyl derivative 0.5% (EP)
Impurity C NA Acetamide analog 0.2% (EP)
Impurity D NA Hydroxylated derivative 0.2% (EP)

Impurity E, a diastereomeric mixture, is distinguished by its structural similarity to formoterol, differing primarily in the substitution pattern of its aromatic ring and stereoisomeric configuration.

Significance of Impurity E in Pharmaceutical Analysis

Impurity E is critical for ensuring compliance with pharmacopeial standards and regulatory guidelines. Its presence must be quantified and controlled during drug manufacturing, as it may influence the purity, potency, and safety of formoterol formulations.

Applications of Impurity E

  • Method Validation :
    • Used as a reference standard in analytical method development (e.g., RP-HPLC) to validate chromatographic resolution and sensitivity.
    • Ensures traceability against pharmacopeial standards (USP, EP) during Abbreviated New Drug Application (ANDA) filings.
  • Toxicity Studies :

    • Employed in preclinical studies to assess the safety profile of impurities exceeding qualification thresholds.
  • Process Control :

    • Monitored during synthesis to optimize reaction conditions and minimize impurity formation.

Regulatory Context and Pharmacopeial Standards

Regulatory agencies, including the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), mandate stringent controls for formoterol impurities. Impurity E is explicitly addressed in these guidelines, with specific limits and analytical requirements.

Pharmacopeial Requirements for Impurity E

Pharmacopeia Limit (Relative to Formoterol) Analytical Method Key Specifications
EP ≤ 0.5% (principal peak area) RP-HPLC Relative retention time: ~1.8
USP ≤ 0.1% (3-Methyl formoterol) RP-HPLC Peak-to-valley ratio ≥ 2.5

ICH Guidelines for Impurity Control
The International Council for Harmonization (ICH) classifies impurities based on their origin and toxicity:

  • Reporting Threshold : Typically 0.1% for drugs with ≤ 1 g/day maximum dose.
  • Identification Threshold : 0.2–0.5%, depending on daily dose and toxicological data.
  • Qualification Threshold : ≥ 1% or 50 µg/day for drugs with < 10 mg/day maximum dose.

Impurity E often falls under the "process-related impurity" category, requiring identification and qualification if its levels exceed the reporting threshold.

Properties

CAS No.

1616967-26-0

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxy-3-methylphenyl)propan-2-ylamino]ethyl]phenyl]formamide

InChI

InChI=1S/C20H26N2O4/c1-13-8-15(4-7-20(13)26-3)9-14(2)21-11-19(25)16-5-6-18(24)17(10-16)22-12-23/h4-8,10,12,14,19,21,24-25H,9,11H2,1-3H3,(H,22,23)

InChI Key

KMTQWBVDHUNFES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(C)NCC(C2=CC(=C(C=C2)O)NC=O)O)OC

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Preparation Methods

Crystallization Solvent Systems

The selection of solvents critically impacts diastereomer separation. Hydrocarbon-alcohol mixtures (e.g., toluene-isopropanol) exhibit superior selectivity for RR/SS isomers due to differential solubility profiles. For instance:

  • Formoterol base (Formula-I(A)) : Recrystallized from isopropyl alcohol (10–11 volumes) at 30–35°C yields 99.8% purity.

  • Formoterol fumarate (Formula-I(B)) : Trituration with acetonitrile at 75–80°C removes residual RS/SR isomers, followed by hydration to the dihydrate form.

Table 1: Optimal Crystallization Conditions for Impurity E Mitigation

StepSolvent SystemTemperature (°C)Purity (%)
Nitro IntermediateIsopropyl alcohol30–35>99.0
Amino DerivativeDiethyl ether20–25>99.4
Formoterol BaseIsopropyl alcohol30–35>99.8
Fumarate SaltAcetonitrile-water75–80>99.9

Hydrogenation Optimization

Debenzylation of Formula-VII using Pd/C in methanol-ethyl acetate (1:1) at 35–70 psi ensures complete benzyl group removal without epimerization. Lower pressures (<35 psi) prolong reaction times, increasing impurity retention, while higher pressures (>70 psi) risk over-reduction.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC remains the gold standard for quantifying Impurity E. The patented method employs a C18 column with UV detection at 254 nm, achieving a limit of quantification (LOQ) of 0.05%. Critical parameters include:

  • Mobile phase : Acetonitrile-phosphate buffer (pH 3.0) gradient

  • Retention time : Impurity E elutes at 12.3 min, resolved from RR/SS isomers (10.8 min)

Table 2: HPLC Purity Profile of Formoterol Fumarate Dihydrate

ComponentRetention Time (min)Purity (%)
RR/SS Isomers10.899.95
RS/SR (Impurity E)12.30.05
Other Impurities8.2–14.5<0.10

Spectroscopic Confirmation

  • ¹H NMR : Impurity E exhibits distinct methine proton shifts at δ 4.21 (RS) and δ 4.18 (SR), absent in RR/SS isomers.

  • Mass Spectrometry : ESI-MS confirms the molecular ion at m/z 345.2 [M+H]⁺ for all diastereomers, necessitating chromatographic separation for quantification.

Factors Influencing Diastereomer Formation

Reaction Temperature and Time

Prolonged heating (>80°C) during nitro intermediate synthesis promotes racemization, increasing Impurity E levels by 2–3% per hour. Optimal conditions limit reactions to 1–2 hours at 60–70°C.

Catalytic Hydrogenation Parameters

Raney nickel, used in early processes, favors RS/SR isomer retention (up to 1.5%) compared to Pd/C (<0.1%) . The latter’s higher surface area and selectivity ensure efficient debenzylation without stereochemical inversion.

Chemical Reactions Analysis

Types of Reactions: Formoterol Impurity E undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated or ketone derivatives, while reduction can produce different alcohols or amines .

Scientific Research Applications

Chemical Characteristics

Formoterol Impurity E is characterized by the following chemical properties:

  • Chemical Name : N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxy-3-methylphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide
  • Molecular Formula : C20H26N2O4
  • Molecular Weight : 358.43 g/mol
  • CAS Number : 1616967-26-0

These properties facilitate its use in various analytical and pharmaceutical applications.

Impurity Profiling

Formoterol Impurity E is crucial for impurity profiling during the manufacturing process of formoterol. Regulatory bodies such as the FDA and EMA require detailed impurity profiles to ensure the safety and efficacy of pharmaceutical products. The presence of impurities can significantly affect drug performance, making it essential to monitor their levels throughout production .

Quality Control in Drug Development

Quality control measures include the identification and quantification of impurities like Formoterol Impurity E. This is vital for maintaining compliance with pharmacopoeial guidelines and ensuring that the final pharmaceutical product meets established safety standards. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed to detect and quantify these impurities .

Regulatory Filings

Formoterol Impurity E is also utilized in the context of Abbreviated New Drug Application (ANDA) filings with the FDA. It serves as a reference standard for demonstrating compliance with impurity limits specified by drug regulations . The accurate characterization of impurities supports the approval process for generic formulations of formoterol.

Case Study 1: Stability Studies

A study assessing the stability of formoterol fumarate highlighted that impurities, including Formoterol Impurity E, could increase under accelerated conditions. This underscores the importance of thorough stability testing to ensure that impurities remain within acceptable limits throughout the product's shelf life .

Case Study 2: Therapeutic Ratio Improvement

Research indicates that administering optically pure isomers of formoterol may enhance therapeutic efficacy compared to racemic mixtures. The implications of this finding suggest that further investigation into the specific effects of Formoterol Impurity E could lead to improved formulations with better therapeutic outcomes .

Regulatory Perspectives

The European Pharmacopoeia has established monographs for formoterol, which include specifications for impurities like Formoterol Impurity E. Compliance with these standards is critical for manufacturers seeking marketing authorization in Europe . Additionally, studies have shown that rigorous adherence to impurity profiling can prevent adverse effects associated with high impurity levels in inhalation products .

Mechanism of Action

Formoterol Impurity E, being an impurity, does not have a direct therapeutic effect. its presence and behavior can influence the overall efficacy and safety of Formoterol. The impurity can interact with various molecular targets and pathways, potentially affecting the pharmacokinetics and pharmacodynamics of the main drug. Understanding its mechanism of action helps in mitigating any adverse effects and ensuring the drug’s safety profile .

Comparison with Similar Compounds

Structural and Chemical Differences

The table below compares Formoterol Impurity E with other structurally related impurities:

Impurity CAS No. Molecular Formula Molecular Weight (g/mol) Key Features
Formoterol Impurity E 1616967-26-0 C₂₀H₂₆N₂O₄ 358.44 Diastereomeric mixture; lacks sulfur; used in ANDA filings .
Formoterol Impurity D 17351-32-5 C₁₂H₂₁N₃O₆S 335.38 Contains sulfur; alternative name: N-(2-hydroxy-5-(1-hydroxy-2-...)formamide .
Formoterol Impurity A 150513-24-9 C₁₈H₂₄N₂O₃ 316.39 Smaller molecular weight; white solid; no diastereomeric notation in safety data .
Formoterol Impurity F 1795129-59-7 C₃₇H₄₆N₄O₆ 642.80 Larger molecule with higher weight; diastereomeric mixture .
Formoterol Impurity H 2514947-17-0 C₂₆H₃₀N₂O₄ 434.54 Distinct phenyl and alkyl substitutions; higher weight than Impurity E .

Key Observations :

  • Functional Groups : Impurity D contains a sulfur atom, absent in Impurity E, which may influence reactivity and toxicity .
  • Molecular Complexity : Impurity F has a significantly larger structure (C₃₇H₄₆N₄O₆), suggesting it may arise from dimerization or glucuronidation pathways .
  • Regulatory Relevance : Impurity E is explicitly linked to ANDA filings, while Impurity A is highlighted in safety documentation (e.g., GB/T standards) .

Analytical and Chromatographic Behavior

Evidence from HPLC studies () indicates that Formoterol and its impurities exhibit distinct retention times, enabling their separation:

  • Peak Purity : Critical for distinguishing diastereomers, as seen in Impurity E’s diastereomeric mixture, which may split into multiple peaks under chiral conditions .

Biological Activity

Formoterol, a long-acting beta-2 adrenergic agonist (LABA), is primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). The compound "Formoterol Impurity E," which consists of a mixture of diastereomers, has garnered attention due to its potential biological activity and implications for therapeutic efficacy and safety. This article delves into the biological activity of Formoterol Impurity E, examining its pharmacodynamics, pharmacokinetics, and relevant case studies.

1. Overview of Formoterol and Its Impurities

Formoterol is known for its selective action on beta-2 adrenergic receptors, exhibiting approximately 200-fold greater activity at these receptors compared to beta-1 receptors . The presence of impurities, including diastereomers like Formoterol Impurity E, can influence the pharmacological profile and safety profile of the drug.

2. Pharmacodynamics

The biological activity of Formoterol Impurity E is largely characterized by its interaction with beta-adrenergic receptors:

  • Receptor Binding : Formoterol binds to beta-2 receptors, activating adenylate cyclase and increasing cyclic adenosine monophosphate (cAMP) levels, which leads to bronchodilation.
  • Selectivity : While primarily a beta-2 agonist, Formoterol also exhibits some activity at beta-1 and beta-3 receptors, which may contribute to side effects such as tachycardia.

Table 1: Receptor Activity Comparison

Receptor TypeActivity Level
Beta-2High
Beta-1Moderate
Beta-3Low

3. Pharmacokinetics

The pharmacokinetic profile of Formoterol Impurity E reflects its absorption, distribution, metabolism, and elimination:

  • Absorption : Following inhalation, the pulmonary bioavailability is approximately 43% , while total systemic bioavailability is around 60% .
  • Metabolism : The primary metabolic pathway involves glucuronidation at the phenolic hydroxyl group. O-demethylation followed by glucuronidation is also significant. Multiple cytochrome P450 isoenzymes are involved in this process .

Table 2: Metabolic Pathways

PathwayEnzymes Involved
GlucuronidationUGT1A1, UGT1A8, UGT1A9
O-DemethylationCYP2D6, CYP2C19, CYP2C9

4. Case Studies and Research Findings

Recent studies have highlighted the importance of understanding impurities in pharmaceutical formulations:

Case Study 1: Stability Studies

A stability study indicated that impurities in formoterol formulations can increase over time under accelerated conditions. This deterioration can affect the efficacy and safety profile of the drug .

Case Study 2: Toxicological Assessment

Toxicological evaluations using predictive software indicated that while Formoterol Impurity E does not present direct carcinogenic risks, it may exhibit hepatotoxicity and skin sensitization potential .

5. Conclusion

The biological activity of Formoterol Impurity E as a mixture of diastereomers presents both therapeutic potential and challenges. Understanding its pharmacodynamics and pharmacokinetics is crucial for optimizing its use in clinical practice. Continuous research into the implications of impurities on drug efficacy and safety remains essential.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Formoterol Impurity E in drug formulations?

  • Methodology : Use reversed-phase HPLC with a C18 column and a gradient mobile phase (e.g., 0.1% trifluoroacetic acid in water and acetonitrile) to resolve diastereomers. Diode array detection (DAD) at 220–280 nm is optimal for detecting iodinated aromatic structures .
  • Data Interpretation : Compare retention times and UV spectra against USP Reference Standards (e.g., USP Formoterol Fumarate System Suitability Mixture RS). Quantify impurities using relative response factors (RRF) from pharmacopeial guidelines (e.g., USP Table 1 specifies RRF for Formoterol-related compounds) .

Q. How does the diastereomeric composition of Formoterol Impurity E affect chromatographic separation?

  • Experimental Design : Perform chiral chromatography using a cellulose-based column (e.g., Chiralpak® IC) with a polar organic mobile phase (e.g., methanol:ethanol:diethylamine 80:20:0.1). Monitor resolution (R > 1.5) between diastereomers .
  • Challenges : Diastereomers with minor structural differences (e.g., hydroxyl group stereochemistry) may co-elute. Optimize temperature (25–40°C) and flow rate (0.8–1.2 mL/min) to enhance separation .

Advanced Research Questions

Q. How can stability studies resolve contradictory data on Formoterol Impurity E degradation under stress conditions?

  • Protocol : Expose Formoterol Fumarate to hydrolytic (acid/alkaline), oxidative (H₂O₂), and photolytic stress. Analyze degradation products via LC-MS/MS to track Impurity E formation.
  • Key Findings : Impurity E is stable under acidic hydrolysis but degrades in alkaline conditions (pH > 9) into des-methyl derivatives. Conflicting reports on photostability require controlled light exposure (ICH Q1B guidelines) .

Q. What synthetic pathways lead to the formation of Formoterol Impurity E, and how can its diastereomer ratio be controlled?

  • Synthesis Analysis : Impurity E arises during formoterol synthesis via incomplete formylation of intermediate 2-amino-4-(1-hydroxy-2-((1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenol. Diastereomer ratio depends on reaction temperature and catalyst (e.g., boron trifluoride etherate) .
  • Mitigation : Use low-temperature (−10°C) formylation and chiral resolving agents (e.g., L-tartaric acid) to bias the diastereomer ratio toward the desired configuration .

Q. How do pharmacopeial guidelines (USP vs. EP) differ in impurity profiling for Formoterol-related compounds, and how can discrepancies be resolved?

  • Comparative Analysis : The USP specifies a 0.3% limit for "Related Compound I" (a diastereomer of Impurity E), while the EP allows up to 0.5% for unspecified impurities.
  • Resolution : Cross-validate methods using harmonized reference standards (e.g., USP Formoterol Fumarate Resolution Mixture RS) and statistical equivalence testing (e.g., ANOVA for inter-laboratory data) .

Methodological Considerations

  • Reference Standards : Always use USP/EP-certified standards (e.g., USP Formoterol Fumarate RS) to ensure method accuracy. Impurity E’s CAS 150513-24-9 corresponds to its diastereomeric mixture .
  • Data Validation : Perform forced degradation studies to confirm impurity identity and validate LC-MS/MS fragmentation patterns against theoretical m/z values .

Key Challenges

  • Diastereomer co-elution in HPLC due to similar polarity.
  • Lack of commercial standards for isolated diastereomers of Impurity E .

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